![molecular formula C7H6ClN3 B1359683 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 108847-89-8](/img/structure/B1359683.png)

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

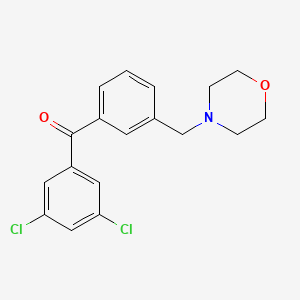

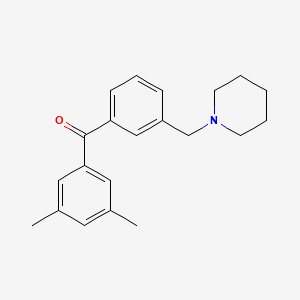

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocycle . It has an empirical formula of C7H6ClN3 and a molecular weight of 167.60 . It is a solid compound .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The SMILES string representation of the molecule is Cn1cnc2cc(Cl)cnc12 .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a solid compound . Its empirical formula is C7H6ClN3 and it has a molecular weight of 167.60 .Applications De Recherche Scientifique

Corrosion Inhibition :

- Imidazo[4,5-b] pyridine derivatives, including structures similar to 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, have been evaluated for their inhibitory performance against mild steel corrosion. These studies used techniques like weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches (Saady et al., 2021).

Molecular Structure and Vibrational Studies :

- Research has focused on determining the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using density functional theory and X-ray diffraction analysis (Lorenc et al., 2008).

Nitration Studies :

- Studies on the nitration of derivatives of 2H-imidazo[4,5-b]pyridin-2-one, a related compound, have been conducted to understand the formation of nitro compounds under different conditions (Smolyar et al., 2007).

Antiviral Activity :

- The design and synthesis of new imidazo[4,5-b]pyridines with potential anti-HBV activity have been investigated. These studies include the evaluation of these compounds in HBV infectious systems (Gerasi et al., 2020).

Halogenation Reactions :

- Research on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been conducted, focusing on the formation of chloro, bromo, and iodo derivatives under different conditions (Yutilov et al., 2005).

Antidiabetic and Antioxidant Activities :

- Studies on 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have evaluated their antidiabetic, antioxidant, and β-glucuronidase inhibition activities. These studies also included molecular docking studies to understand the interactions of these compounds (Taha et al., 2016).

Anticancer and Antimicrobial Activity :

- Research has been conducted on the synthesis of new imidazo[4,5-b]pyridine derivatives and their evaluation for anticancer and antimicrobial activities (Shelke et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPFTOQJSTCTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632694 |

Source

|

| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

108847-89-8 |

Source

|

| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

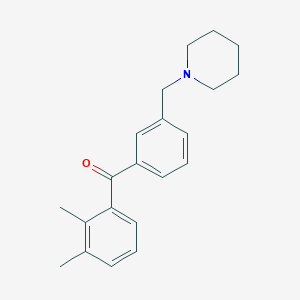

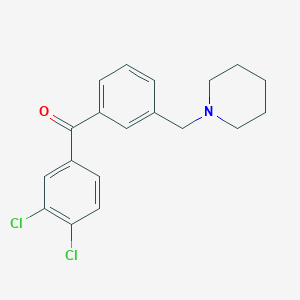

![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)

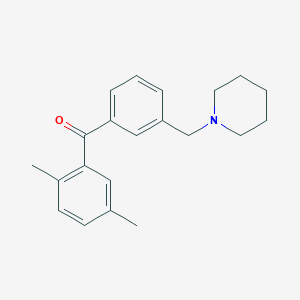

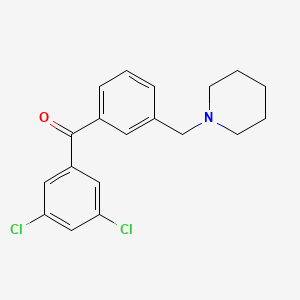

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)

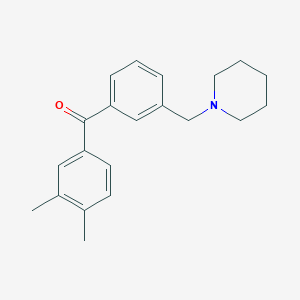

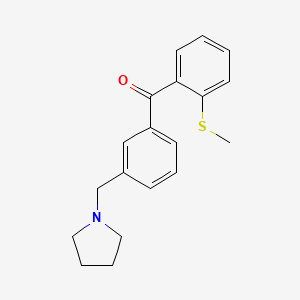

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)